Cas no 191712-81-9 ((S)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride hydrate)

(S)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride hydrate structure
191712-81-9 structure
Product Name:(S)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride hydrate
CAS-Nr.:191712-81-9
MF:C10H21Cl2N3OS
MW:302.2642390728
CID:1029165
PubChem ID:166589
Update Time:2025-04-20

(S)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride hydrate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride hydrate
    • DOUBLE ITS SALTS NISOLDIPINE OLANZAPINE HYDROCHLORIDE MONOHYDRATE
    • (6S)-N~6~-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride hydrate
    • 2,6-benzothiazolediamine, 4,5,6,7-tetrahydro-N~6~-propyl-, (6S)-, hydrochloride, hydrate (1:2:1)
    • Pramipexole 2HCl Monohydrate
    • Oprymea
    • Pramipexole dihydrochloride hydrate
    • Z1551900340
    • PRAMIPEXOLE HYDROCHLORIDE [MART.]
    • PRAMIPEXOLE DIHYDROCHLORIDE MONOHYDRATE [WHO-DD]
    • PPX dihydrochloride
    • Pramipexole (dihydrochloride hydrate)
    • MFCD02183927
    • NS00076191
    • Pramipexole Hydrochloride Monohydrate
    • 112GI013
    • PRAMIPEXOLE DIHYDROCHLORIDE MONOHYDRATE [USP-RS]
    • PNU-98528E
    • Pramipexole DiHCl monohydrate
    • D00559
    • CAS-191217-81-9
    • 191217-81-9
    • GLXC-04724
    • PRAMIPEXOLE DIHYDROCHLORIDE [USP MONOGRAPH]
    • CHEBI:51147
    • NCGC00255978-01
    • UNII-3D867NP06J
    • Pramipexole hydrochloride hydrate
    • s2011
    • CS-0013154
    • Mirapex (TN)
    • SW197453-5
    • DTXSID1044227
    • PRAMIPEXOLE DIHYDROCHLORIDE MONOHYDRATE [EMA EPAR]
    • (S)-Pramipexole 2HCl monohydrate - EP Grade
    • Tox21_302316
    • Pramipexole accord
    • Pramipexole hydrochloride hydrate (JAN)
    • 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro-N6-propyl-, dihydrochloride, monohydrate, (6S)-
    • MFCD00876894
    • (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride
    • (S)-2-amino-4,5,6,7-tetrahydro-6-(propylaMino)benzothiazole dihydrochloride Monohydrate;(S)-2-amino-4,5,6,7-tetrahydro-6-(propylaMino)benzothiazole dihydrochloride Monohydrate
    • Pramipexole dihydrochloride [USAN:USP]
    • HY-B0410A
    • 3D867NP06J
    • Q27888021
    • (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride
    • Pramipexole dihydrochloride monohydrate- Bio-X
    • (S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride monohydrate
    • T72003
    • Sifrol
    • DTXCID9024227
    • (S)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diaminedihydrochloridehydrate
    • SND-919CL2Y
    • PRAMIPEXOLE DIHYDROCHLORIDE MONOHYDRATE [MI]
    • Mirapex
    • PRAMIPEXOLE HYDROCHLORIDE HYDRATE [JAN]
    • Pramipexole dihydrochloride (USP)
    • AKOS015917338
    • BP164285
    • Pramipexole HCl hydrate
    • (6S)-N(6)-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride hydrate
    • (S)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine 2HCl hydrate
    • CCG-267486
    • BI-Sifrol
    • PRAMIPEXOLE DIHYDROCHLORIDE [VANDF]
    • (s)-2-amino-4,5,6,7-tetrahydro-6(propylamino)benzothiazole dihydrochloride monohydrate
    • PNU 98528E
    • EN300-123061
    • Pramipexole Teva
    • PRAMIPEXOLE DIHYDROCHLORIDE [ORANGE BOOK]
    • BP162212
    • pramipexole hydrate dihydrochloride
    • (6S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine hydrate dihydrochloride
    • J-012354
    • Daquiran
    • PRAMIPEXOLE DIHYDROCHLORIDE MONOHYDRATE [EP MONOGRAPH]
    • Pramipexole dihydrochloride [USAN]
    • Pramipexole dihydrochloride monohydrate
    • 191712-81-9
    • CHEMBL3182733
    • SND919CL2Y
    • A846638
    • PRAMIPEXOLE HYDROCHLORIDE
    • KS-1308
    • Inchi: 1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2/t7-;;;/m0.../s1
    • InChI-Schlüssel: APVQOOKHDZVJEX-QTPLPEIMSA-N
    • Lächelt: Cl.Cl.S1C(N)=NC2=C1C[C@H](CC2)NCCC.O

Berechnete Eigenschaften

  • Genaue Masse: 301.07853
  • Monoisotopenmasse: 301.078
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 188
  • Anzahl kovalent gebundener Einheiten: 4
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 80.2A^2

Experimentelle Eigenschaften

  • Farbe/Form: Weißes bis cremeweißes kristallines Pulver
  • Siedepunkt: 378 oC at 760 mmHg
  • Flammpunkt: 182.4 oC
  • PSA: 82.44
  • LogP: 4.09400
Empfohlene Lieferanten
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD